1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
Description
1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone is a chiral piperidine derivative characterized by a tertiary amine group at the 3-position of the piperidine ring, featuring a methyl and a 2-hydroxyethyl substituent. This compound is available as the (S)-enantiomer (CAS: 1354017-38-1) and has been utilized in research applications, though commercial availability is currently discontinued . Its molecular weight is 199.30 g/mol, with a molecular formula of C10H20N2O2, as inferred from structural analogs .
Properties
IUPAC Name |
1-[(3S)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(8-12)11(2)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUZTEXCPBSFLP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone, also known by its CAS number 1353997-11-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological effects.
The molecular formula of this compound is , with a molecular weight of approximately 200.28 g/mol. The compound features a piperidine ring substituted with a hydroxyethyl and a methylamino group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play crucial roles in cell signaling and are implicated in numerous physiological processes. The activation or inhibition of these receptors can lead to significant biological responses, such as modulation of neurotransmitter release or changes in cellular metabolism .
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, modifications to the piperidine structure can enhance interactions with bacterial enzymes, leading to increased efficacy against pathogens .
- Neuropharmacological Effects : Given its structure, this compound may also influence neurotransmitter systems. Compounds with similar piperidine frameworks have been shown to affect dopamine and serotonin pathways, which could have implications for mood disorders and neurodegenerative diseases .
- Inhibition of Enzymatic Activity : Some studies have focused on the compound's ability to inhibit specific enzymes. For example, derivatives have been noted for their inhibitory action on dihydrofolate reductase (DHFR), an enzyme critical for nucleic acid synthesis in both prokaryotic and eukaryotic organisms .
Data Table: Summary of Biological Activities
Case Studies
Several studies provide insights into the biological activity of compounds related to this compound:
- Study on Antimicrobial Properties : A study demonstrated that piperidine derivatives showed significant antimicrobial activity against various strains of bacteria, suggesting that structural modifications could enhance this property .
- Neuropharmacological Investigation : Research involving piperidine compounds indicated their potential role in modulating neurotransmitter levels, which could be beneficial in treating conditions like depression and anxiety disorders .
- Enzyme Interaction Analysis : Investigations into enzyme interactions revealed that certain piperidine derivatives could effectively inhibit DHFR, presenting a potential pathway for developing new antimicrobial agents targeting bacterial infections .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Purity : Typically around 95% for research-grade samples
The compound features a piperidine ring substituted with a hydroxyethyl group and a methylamino group, which contribute to its biological activity and solubility properties.
Medicinal Chemistry
1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone is being investigated for its potential therapeutic effects. The following areas are of particular interest:
- Neurological Disorders : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying treatments for conditions such as anxiety and depression.
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its mechanism of action.
Pharmacological Studies
Pharmacological profiling of this compound has revealed:
- Receptor Binding Affinity : Research indicates that the compound may interact with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation.
- Potential Side Effects : Understanding the pharmacokinetics and toxicity profiles is essential for assessing the safety of this compound in therapeutic contexts.
Neurobiology Research
This compound is also being explored in neurobiological studies due to its potential effects on neuronal signaling pathways:
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Cognitive Function : Investigations into its impact on cognitive function are ongoing, with initial findings indicating possible enhancements in memory and learning tasks in animal models.
Case Studies and Findings
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone
- Structure: Lacks the hydroxyethyl group, retaining only a methylamino substituent at the 3-position.
- Molecular Formula : C8H16N2O; Molar Mass: 156.23 g/mol .
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
- Structure: (R)-enantiomer with an aminoethyl group instead of hydroxyethyl.
- Molecular Weight : 199.30 g/mol .
- Key Difference: Stereochemistry (R vs.
1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone
- Structure: Cyclopropylamino substituent at the 4-position with an aminoethyl chain.
- Molecular Formula : C12H23N3O; Molar Mass: 225.33 g/mol .
- Key Difference : Bulkier cyclopropyl group may sterically hinder interactions compared to the hydroxyethyl group, affecting conformational stability .
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : Tetrazole ring at the 1-position and piperidine at the 2-position.
- Synthesis : Involves chloroacetyl chloride and piperidine in acetonitrile .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrophilicity |
|---|---|---|---|
| Target Compound (S-enantiomer) | 199.30 | Hydroxyethyl, Methylamino | Moderate |
| 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone | 156.23 | Methylamino | Low |
| (R)-enantiomer (Aminoethyl variant) | 199.30 | Aminoethyl, Methylamino | Moderate |
| Tetrazole Derivatives | ~280–320* | Tetrazole, Piperidine | Variable |
*Estimated based on aryl substituents .
- Stereochemical Effects : Enantiomeric differences (S vs. R) could lead to divergent biological activities, as seen in chiral drug molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
